t-Boc-N-アミド-PEG4-酸

説明

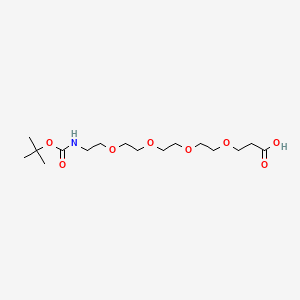

t-Boc-N-amido-PEG4-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

科学的研究の応用

PEGリンカー

t-Boc-N-アミド-PEG4-酸は、末端にカルボン酸とBoc保護アミノ基を持つPEGリンカーです . 親水性のPEGスペーサーは、水性媒体における溶解性を向上させます .

生体共役

末端のカルボン酸は、活性化剤(例:EDC、HATU )の存在下で、第一級アミン基と反応して安定なアミド結合を形成します。 この特性により、生体共役に有用です .

Boc基の脱保護

Boc基は、穏やかな酸性条件下で脱保護して遊離アミンを形成することができます . これは、さらなる化学修飾を可能にします。

抗体薬物複合体(ADC)

t-Boc-N-アミド-PEG4-酸は、抗体薬物複合体に合成的に組み込むことができます . ADCは、抗体を介して癌細胞などの特定の細胞に細胞毒性薬をデリバリーする治療薬の一種です。

プロテオリシス標的キメラ(PROTAC)

この化合物は、プロテオリシス標的キメラ(PROTAC)の合成にも使用できます . PROTACは、細胞内の特定のタンパク質を分解できる分子であり、創薬への新しいアプローチを提供します。

溶解性向上

t-Boc-N-アミド-PEG4-酸の親水性PEGスペーサーは、水性媒体における溶解性を向上させます . これは、溶解性が課題となる可能性のある生物学的用途において特に役立ちます .

化学修飾

t-Boc-N-アミド-PEG4-酸は、様々な化学修飾に使用できます . その官能基により、他の分子と修飾または共役させることができ、用途の範囲が広がります。

架橋

この化合物は、架橋に使用できます . 架橋は、原子や粒子が結合してより複雑な構造を形成するプロセスです。これは、ポリマー科学や材料工学でよく使用されます。

作用機序

Target of Action

t-Boc-N-amido-PEG4-acid, also known as 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oic acid or 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, is a PEG linker . It contains a terminal carboxylic acid and a Boc-protected amino group . The primary targets of this compound are primary amine groups .

Mode of Action

The terminal carboxylic acid of t-Boc-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It’s known that the compound can form stable amide bonds with primary amine groups , which suggests it may be involved in protein conjugation processes.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-Boc-N-amido-PEG4-acid is the formation of a stable amide bond with primary amine groups . This can lead to the conjugation of various biomolecules, potentially altering their function or stability.

Action Environment

The action of t-Boc-N-amido-PEG4-acid is influenced by the presence of activators such as EDC or HATU, which facilitate the formation of the amide bond . Additionally, the Boc group can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment can influence the compound’s action. The hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydration level of the environment.

生化学分析

Biochemical Properties

t-Boc-N-amido-PEG4-acid plays a significant role in biochemical reactions. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

The molecular mechanism of action of t-Boc-N-amido-PEG4-acid involves the formation of a stable amide bond with primary amine groups in the presence of activators . The Boc group can be deprotected under mild acidic conditions to form the free amine .

特性

IUPAC Name |

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIYIPDFZMLJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373186 | |

| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-91-4 | |

| Record name | 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。